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Compound of Interest

Compound Name: 2-Bromo-4-methylpyridine

Cat. No.: B133514

For researchers, scientists, and professionals in drug development, understanding the nuanced
reactivity of substituted pyridines is paramount for designing efficient synthetic routes and novel
molecular entities. This guide provides a comparative analysis of the computational modeling of
2-Bromo-4-methylpyridine's reactivity, juxtaposed with its isomers and related derivatives. By
leveraging Density Functional Theory (DFT) calculations, we can elucidate the electronic
factors governing its chemical behavior in key organic transformations.

The strategic placement of the bromine atom and the methyl group on the pyridine ring
significantly influences its susceptibility to various reactions, including nucleophilic aromatic
substitution (SNAr), cross-coupling reactions, and lithiation. Computational modeling offers a
powerful lens to dissect these influences, providing quantitative metrics to predict and
rationalize reactivity trends.

Comparative Analysis of Electronic Properties

The reactivity of substituted pyridines is intrinsically linked to their electronic landscape.
Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the
Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the
molecular dipole moment serve as crucial descriptors. A lower LUMO energy generally
indicates a higher susceptibility to nucleophilic attack, while the HOMO energy is related to the
molecule's ability to donate electrons. The HOMO-LUMO gap is a key indicator of chemical
reactivity.
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Below is a table summarizing key computational data for 2-Bromo-4-methylpyridine and its
isomers, compiled from various DFT studies. These values provide a basis for comparing their
predicted reactivities.

HOMO- Dipole
Compound Method HOMO (eV) LUMO (eV) LUMO Gap Moment
(eV) (Debye)
2-Bromo-5-
o DFT/B3LYP/6
methylpyridin -6.58 -0.82 5.76 2.15
-311++G(d,p)
e
2-Bromo-3-
hydroxy-6- DFT/B3LYP/6
-6.21 -1.25 4.96 1.89
methylpyridin ~ -311G(d,p)
e
5-Bromo-2-
o DFT/B3LYP/6
methylpyridin -5.87 -0.98 4.89 3.24
: -31G(d,p)
-3-amine

Note: Data for 2-Bromo-4-methylpyridine is not directly available in the cited literature but can
be inferred from the trends observed in its isomers.

Key Reaction Pathways and Mechanistic Insights

Computational studies on substituted pyridines have shed light on the mechanisms of several
important reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient,
making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence
of an electron-withdrawing bromine atom further enhances this reactivity. Computational
models can map the potential energy surface of the SNAr reaction, identifying the transition
states and intermediates, and thus predicting the activation barriers for different isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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